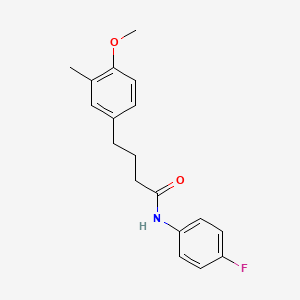![molecular formula C17H16ClN3S B5847552 1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-chloroaniline with 3-(2-bromoethyl)-1H-indole in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form corresponding amines.
Substitution: Halogen substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, modulating their activity. The indole moiety may contribute to binding interactions with biological macromolecules, while the thiourea group can form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]amine: Lacks the thiourea group, potentially altering its biological activity.
Uniqueness
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both the indole and thiourea moieties, which can contribute to its distinct chemical and biological properties. The combination of these functional groups may enhance its binding affinity and specificity towards certain biological targets.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-14-6-2-4-8-16(14)21-17(22)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDUNLMSMXLCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B5847485.png)
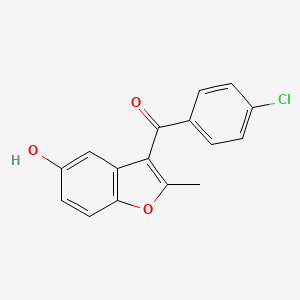
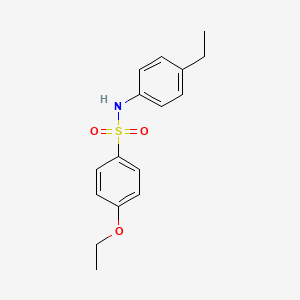
![1-(2-Fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
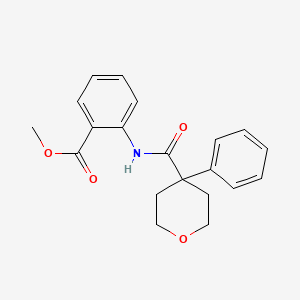
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide](/img/structure/B5847525.png)
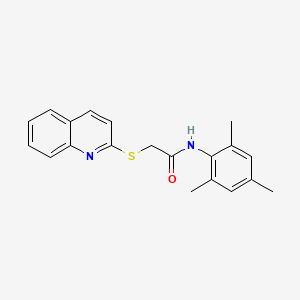
![3-METHYL-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B5847546.png)
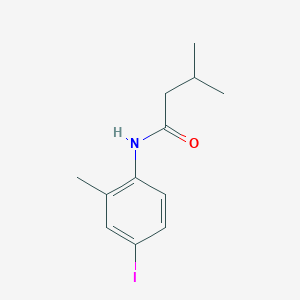
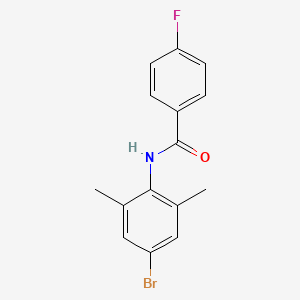
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
